5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole
Overview
Description
The compound “5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . The specific compound you mentioned also contains a boronate ester group, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the boronate ester group. The presence of these functional groups would influence the compound’s chemical behavior .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical for pyrazoles, such as substitutions or additions. The boronate ester group could potentially be used for cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyrazole ring might contribute to its aromaticity and stability, while the boronate ester group might influence its reactivity .Scientific Research Applications
Synthesis and Characterization in Inorganic Chemistry
- A study by Guerrero et al. (2008) detailed the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, showcasing the potential of pyrazole derivatives in inorganic chemistry (Guerrero et al., 2008).
Reactions in Organic Chemistry
- Research by Khachatryan et al. (2017) examined the unusual behavior of 3,5-dimethylpyrazole in the aza-Michael reaction with crotonaldehyde, highlighting the reactivity of pyrazole compounds in organic synthesis (Khachatryan et al., 2017).
Application in Organic Synthesis
- Štefane and Polanc (2007) reported on the aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes, providing a route to β-keto amides and β-enamino carboxamides, demonstrating the use of pyrazole derivatives in organic synthesis (Štefane & Polanc, 2007).
Biological Activity Studies
- Al-Smaisim (2012) conducted a study on the synthesis, characterization, and biological activity of new 4-substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one, indicating the biological relevance of pyrazole-based compounds (Al-Smaisim, 2012).
Molecular Dimer Studies
- Zheng et al. (2010) explored cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of two new 3,5-diaryl-1H-pyrazoles, contributing to our understanding of molecular interactions in pyrazole compounds (Zheng et al., 2010).
Antibacterial and Antioxidant Activities
- Lynda (2021) researched the synthesis, DFT, molecular docking analysis, and antibacterial and antioxidant activities of tri-substituted pyrazoles, showing the potential of pyrazole derivatives in medicinal chemistry (Lynda, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-4-7-14-10(5-6-13-14)12-15-8-11(2,3)9-16-12/h5-6H,4,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMJZDZNIVUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=NN2CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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